2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide
Description
The compound 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide is a synthetic propanamide derivative featuring a coumarin core linked via an ether bond to a pyridin-3-ylmethyl group. The coumarin moiety (4,7-dimethyl-2-oxo-2H-chromen-5-yl) is a bicyclic aromatic system with methyl substituents at positions 4 and 7, which likely enhances its lipophilicity and UV absorption properties.
Properties
IUPAC Name |
2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-7-16(19-13(2)9-18(23)26-17(19)8-12)25-14(3)20(24)22-11-15-5-4-6-21-10-15/h4-10,14H,11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMLEOHBFDGXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(C)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide typically involves a multistep process. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI). The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The chromen moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. Additionally, the pyridine ring can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pharmacopeial Standards ()
Compounds m , n , and o from the Pharmacopeial Forum (2017) share a propanamide backbone but differ in stereochemistry and substituents:
- Core structure : All three compounds feature a diphenylhexane backbone with hydroxy and acetamido groups.
- Key differences: The target compound substitutes the coumarin-ether group, whereas m, n, and o incorporate a 2,6-dimethylphenoxyacetamido group. The pyridin-3-ylmethyl group in the target compound contrasts with the tetrahydropyrimidin-1(2H)-yl substituents in m, n, and o.
- Implications : The coumarin system in the target compound may confer fluorescence or antioxidant properties absent in m , n , and o , while the pyridinyl group could enhance binding to metalloenzymes.
Functional Analogs: Propanil ()
Propanil (N-(3,4-Dichlorophenyl)propanamide) is a herbicide with a simple propanamide structure.
- Structural comparison: Both compounds share the propanamide backbone.
- Applications : Propanil’s agricultural use contrasts with the likely pharmaceutical or biochemical focus of the target compound.
Pyridine-Containing Propanamide Derivatives ()
The RCSB PDB compound (2S)-2-(3-chloro-5-{[(2R)-4-oxoazetidin-2-yl]oxy}phenyl)-N-(4-methylpyridin-3-yl)propanamide shares a pyridinyl-propanamide scaffold with the target compound.
- Key distinctions: Aromatic system: The RCSB compound uses a chlorophenyl-azetidinone group, whereas the target compound employs a coumarin-ether system. Substituents: The methylpyridine group in the RCSB compound differs in position (4-methyl vs. 3-pyridinyl) from the target’s pyridin-3-ylmethyl group.
Comparative Data Table
*Molecular formula estimated based on structural similarity; exact mass requires experimental validation.
Research Implications and Limitations
- Structural insights : The target compound’s coumarin and pyridinyl groups distinguish it from analogs in herbicidal or enzyme-targeting roles.
- Data gaps : The provided evidence lacks pharmacological or physicochemical data (e.g., solubility, IC₅₀ values), limiting functional comparisons.
- Recommendations : Further studies using computational modeling (e.g., docking simulations) or experimental assays (e.g., fluorescence spectroscopy, enzyme inhibition) are needed to validate hypothesized applications.
Biological Activity
The compound 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C20H20N2O4
- Molecular Weight : 352.39 g/mol
- Structure : The compound features a coumarin moiety linked to a pyridine ring through an amide bond.
1. Cyclooxygenase Inhibition
Research has shown that derivatives of coumarin exhibit significant cyclooxygenase (COX) inhibitory activity. For instance, a related compound demonstrated balanced selectivity towards COX-2 over COX-1, suggesting potential anti-inflammatory properties. The docking studies indicated favorable interactions with the COX-2 enzyme, which is crucial for the development of anti-inflammatory drugs .
2. Antimicrobial Activity
Coumarin derivatives have been studied for their antimicrobial properties. The presence of the pyridine moiety in the structure may enhance the compound's interaction with microbial targets. In vitro studies are necessary to evaluate its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
3. Anticancer Potential
Recent studies have highlighted the anticancer activity of coumarin derivatives. The structural modifications in compounds similar to this compound could potentially lead to enhanced cytotoxicity against cancer cell lines. Preliminary structure–activity relationship (SAR) analyses suggest that specific substitutions on the coumarin scaffold can significantly improve anticancer efficacy .
Research Findings and Case Studies
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the inhibition of COX enzymes leads to reduced prostaglandin synthesis, thereby alleviating inflammation and pain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
